11C-PiB

Descripción

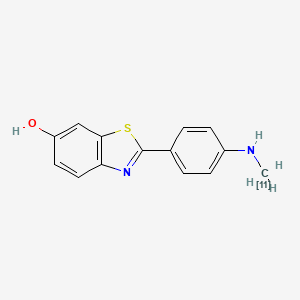

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

566170-04-5 |

|---|---|

Fórmula molecular |

C14H12N2OS |

Peso molecular |

255.33 g/mol |

Nombre IUPAC |

2-[4-((111C)methylamino)phenyl]-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3/i1-1 |

Clave InChI |

ZQAQXZBSGZUUNL-BJUDXGSMSA-N |

SMILES isomérico |

[11CH3]NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |

SMILES canónico |

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |

Otros números CAS |

566170-04-5 |

Sinónimos |

((11)C)PIB (11C)6-OH-BTA-1 11C-PIB 2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole 6-OH-BTA-1 N-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole N-methyl-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole PIB benzothiazole Pittsburgh compound B |

Origen del producto |

United States |

Molecular and Binding Characteristics in Research Methodologies

PiB Radiochemistry and Radioligand Design Principles

The design and synthesis of Pittsburgh Compound B were driven by the need for a brain-penetrant agent capable of specifically binding to amyloid-beta (Aβ) plaques for in vivo imaging.

Derivation from Thioflavin T Derivatives

Pittsburgh Compound B is a fluorescent derivative of Thioflavin T, a dye historically used for staining amyloid plaques in post-mortem brain tissue. openmedscience.comwikipedia.org However, Thioflavin T itself is unsuitable for in vivo imaging because of its limited ability to cross the blood-brain barrier and its non-specific binding properties. openmedscience.com The development of PiB aimed to retain the amyloid-binding properties of Thioflavin T while overcoming these limitations. openmedscience.comnih.gov Researchers synthesized charge-neutral benzothiazole (B30560) derivatives of Thioflavin T, which led to the creation of PiB, a compound with suitable characteristics for positron emission tomography (PET) imaging. wikipedia.org The structural modifications, including the removal of two methyl groups and the positive charge present in Thioflavin T, increased PiB's hydrophobicity and binding affinity, enhancing its ability to cross the blood-brain barrier and bind to amyloid fibrils. nih.gov

Carbon-11 (B1219553) Radiosynthesis and Labeling Strategies

For its use in PET scans, PiB is labeled with the positron-emitting radioisotope carbon-11 ([11C]). openmedscience.com This radiosynthesis is a critical step in producing the tracer for imaging studies. The most common method for producing [11C]PiB involves the methylation of its precursor, 2-(4'-aminophenyl)-6-hydroxybenzothiazole, using [11C]methyl triflate or [11C]methyl iodide. nih.gove-century.us The process starts with the production of [11C]carbon dioxide ([11C]CO2) in a cyclotron. e-century.usresearchgate.net This is then converted into a methylating agent which is reacted with the precursor. nih.gove-century.us The entire automated synthesis, including high-performance liquid chromatography (HPLC) purification, is typically completed within 25-30 minutes, yielding a radiochemical purity of over 99%. nih.gov The short half-life of carbon-11 (approximately 20 minutes) necessitates an on-site cyclotron for its production, limiting its use to specialized research centers. openmedscience.com

In Vitro and Ex Vivo Binding Studies of PiB

Extensive in vitro and ex vivo studies have been conducted to characterize the binding properties of Pittsburgh Compound B to amyloid-beta aggregates.

Binding Affinity and Selectivity for Amyloid-Beta (Aβ) Fibrils

PiB exhibits high affinity and selectivity for fibrillar forms of Aβ found in dense-core plaques. wikipedia.org It binds with high specificity to amyloid plaques and cerebral amyloid angiopathy. nih.gov In vitro studies have demonstrated that radiolabeled PiB binds with high affinity to Aβ plaques in brain homogenates from individuals with Alzheimer's disease. jneurosci.org However, it shows only weak binding to other protein aggregates such as neurofibrillary tangles and Lewy bodies. nih.gov This selectivity is attributed to the interaction of the benzothiazole moiety in PiB with the β-sheet structure characteristic of amyloid fibrils. openmedscience.com

PiB binds to fibrils composed of both Aβ40 and Aβ42 peptides, which are the primary constituents of amyloid plaques. wikipedia.org Studies have shown that PiB has a strong binding affinity for Aβ42 fibrils, which are more prevalent in the brains of individuals with Alzheimer's disease. e-century.usnih.gov While it also binds to Aβ40 fibrils, the binding to Aβ40 protofibrils and oligomers is substantially lower than that observed for Aβ42. nih.gov The ratio of Aβ40 to Aβ42 can influence PiB binding. nih.gov The two additional C-terminal residues in Aβ42, isoleucine-41 and alanine-42, dramatically alter its aggregation properties compared to Aβ40. bmbreports.org

In vitro binding studies have identified the presence of both high- and low-affinity binding sites for PiB on Aβ assemblies. nih.govjneurosci.org In brain homogenates from Alzheimer's disease patients, PiB binds to a high-affinity site with a dissociation constant (Kd) in the low nanomolar range (around 1-2 nM). nih.govoup.com The stoichiometry of this high-affinity binding is significant, with more than 500 binding sites per 1000 molecules of Aβ. nih.govnih.gov In contrast, synthetic Aβ fibrils and Aβ deposits in transgenic mouse models exhibit a much lower stoichiometry of high-affinity binding, with less than one binding site per 1000 Aβ molecules. nih.govnih.gov Low-affinity binding sites have also been detected, with Kd values in the range of 133-181 nM. oup.com It is the high-affinity binding sites that are primarily occupied at the tracer concentrations used in PET imaging. nih.gov

The following interactive table summarizes the binding affinities of PiB for different Aβ species as reported in various studies.

| Aβ Species | Binding Site | Dissociation Constant (Kd) | Reference |

| Synthetic Aβ1-42 Fibrils | High-affinity | 0.71 nM | jneurosci.org |

| Low-affinity | 19.80 nM | jneurosci.org | |

| Alzheimer's Disease Brain Homogenates (Frontal Cortex) | High-affinity | 3.5 ± 1.6 nM | oup.com |

| Low-affinity | 133 ± 30 nM | oup.com | |

| Alzheimer's Disease Brain Homogenates (Hippocampus) | High-affinity | 5.6 ± 2.2 nM | oup.com |

| Low-affinity | 181 ± 132 nM | oup.com |

This next table presents the binding capacities (Bmax) of PiB for different Aβ species.

| Aβ Species | Binding Site | Binding Capacity (Bmax) | Reference |

| Synthetic Aβ1-42 Fibrils | High-affinity | 1.01 pmol/nmol of Aβ1-42 | jneurosci.org |

| Low-affinity | 8.34 pmol/nmol of Aβ1-42 | jneurosci.org | |

| Alzheimer's Disease Brain Homogenates | High-affinity | >500 sites/1000 Aβ molecules | nih.govnih.gov |

| Synthetic Aβ Fibrils | High-affinity | <1 site/1000 Aβ molecules | nih.govnih.gov |

Interaction with Aβ40 and Aβ42 Fibrillar Structures

Interaction with Amyloid-Beta Oligomers and Protofibrils in Research

While initially recognized for its strong binding to fibrillar amyloid-beta (Aβ), research has extended to investigate PiB's interaction with earlier forms of Aβ aggregates, namely oligomers and protofibrils. These soluble, pre-fibrillar species are increasingly considered to be key pathogenic entities in Alzheimer's disease. nih.govnih.gov

Studies have demonstrated that PiB does indeed bind to these earlier Aβ formations, although with varying avidity. nih.gov Research has shown strong binding of PiB to Aβ42 fibrils, significant binding to Aβ42 protofibrils, and weaker, yet detectable, binding to Aβ42 oligomers. nih.govnih.gov The interaction with Aβ40 assemblies follows a similar pattern but is substantially lower across all forms—fibrils, protofibrils, and oligomers—when compared to Aβ42. nih.govnih.gov This differential binding suggests a potential utility for PiB in studying the dynamics of Aβ aggregation, from its early oligomeric states to the formation of mature fibrils. nih.gov

The ability of PiB to interact with protofibrils and oligomers, albeit with lower affinity than to fibrils, is a critical finding. It suggests that PET imaging with PiB may not only reflect the burden of mature amyloid plaques but could also provide information on the presence of these earlier, potentially more neurotoxic, Aβ species. nih.govnih.gov

Investigation of Off-Target Binding and Specificity Profile

A crucial aspect of any imaging agent is its specificity for the intended target. Extensive research has been conducted to characterize the off-target binding profile of Pittsburgh Compound B (PiB), particularly its interaction with other protein aggregates commonly found in neurodegenerative diseases.

Binding to Alpha-Synuclein (B15492655) Fibrils and Lewy Bodies (Limited Affinity)

The potential for PiB to bind to alpha-synuclein (α-synuclein) fibrils, the primary component of Lewy bodies found in Parkinson's disease and dementia with Lewy bodies (DLB), has been a subject of investigation. jneurosci.orgnih.gov In vitro studies have shown that [3H]-PiB can bind to synthetic α-synuclein fibrils. jneurosci.orgnih.gov However, this binding exhibits a markedly lower affinity compared to its binding to Aβ1-42 fibrils. jneurosci.orgnih.gov

| Compound | Binding Target | Dissociation Constant (Kd) | Reference |

| [3H]-PiB | Aβ1-42 Fibrils (High-affinity site) | 0.71 nM | jneurosci.org |

| [3H]-PiB | Aβ1-42 Fibrils (Low-affinity site) | 19.80 nM | jneurosci.org |

| [3H]-PiB | α-synuclein Fibrils (High-affinity site) | 10.07 nM | jneurosci.org |

| [3H]-PiB | α-synuclein Fibrils (Low-affinity site) | 88.49 nM | jneurosci.org |

| [3H]-PiB | In vitro α-synuclein filaments | ~4 nM | nih.gov |

Evaluation of Binding to Neurofibrillary Tangles (NFTs)

The specificity of Pittsburgh Compound B (PiB) has also been evaluated concerning neurofibrillary tangles (NFTs), which are intracellular aggregates of hyperphosphorylated tau protein and another pathological hallmark of Alzheimer's disease. wikipedia.orgjneurosci.org Research has consistently demonstrated that PiB does not significantly bind to NFTs. wikipedia.orgjneurosci.org

Postmortem autopsy studies have confirmed that the radiotracer shows no significant binding to NFTs in the neuronal regions of the brain. wikipedia.org While some studies using a highly fluorescent derivative of PiB, 6-CN-PiB, observed that a small subset of what appeared to be extracellular "ghost" NFTs were positive, the vast majority of intracellular NFTs were not labeled. oup.com In a case study of an Alzheimer's disease patient who underwent PiB-PET imaging before death, the in vivo PiB retention levels correlated directly with postmortem measures of Aβ plaque load but not with measures of NFTs. oup.com This high degree of selectivity for Aβ plaques over NFTs is a key characteristic of PiB, making it a valuable tool for specifically assessing amyloid pathology. jneurosci.orgoup.com

Characterization of Binding to Cerebral Amyloid Angiopathy

Cerebral amyloid angiopathy (CAA) is a condition characterized by the deposition of amyloid-β (Aβ) in the walls of cerebral arteries and arterioles. nih.gov Research has shown that Pittsburgh Compound B (PiB) effectively binds to these vascular amyloid deposits. jneurosci.orgnih.gov

In vitro studies using brain homogenates have demonstrated that [3H]-PiB selectively labels cerebral amyloid angiopathy. jneurosci.org Furthermore, in vivo PET imaging studies in patients with CAA have shown increased PiB retention. nih.govez-admanager.com Studies comparing patients with probable CAA-related intracerebral hemorrhage to healthy controls and Alzheimer's disease (AD) patients found that the CAA group had moderately increased PiB binding. ez-admanager.com Interestingly, the distribution pattern of PiB retention in CAA may differ from that seen in AD, with some studies suggesting a higher occipital-to-global uptake ratio in CAA. ez-admanager.comsnmjournals.org

Imaging of a patient with a hereditary form of CAA with minimal plaque pathology demonstrated elevated PiB retention selectively in the occipital cortex, a region typically affected in this condition, further supporting PiB's ability to detect vascular amyloid. nih.gov Histological examination of brain tissue from a related case confirmed that PiB labeling was exclusively vascular, without evidence of plaque-associated binding. nih.gov These findings highlight the utility of PiB-PET in detecting and characterizing the Aβ deposition associated with cerebral amyloid angiopathy. nih.govnih.gov

Methodological Advancements in Pib Positron Emission Tomography Pet Imaging Research

PET Acquisition Protocols and Research Considerations

The design of PET acquisition protocols is critical for obtaining high-quality, quantifiable data. Key considerations include the use of dynamic scanning to capture the tracer's kinetic profile and optimizing scan duration to balance accuracy with participant comfort and logistical feasibility.

Dynamic PET acquisitions, which involve collecting data continuously over a period following tracer injection, are fundamental to understanding the kinetic behavior of PiB in the brain. snmjournals.org These scans typically last for 60 to 90 minutes and are often divided into a series of time frames. nih.govresearchgate.net For instance, a common protocol involves acquiring 37 frames over 90 minutes, with varying frame durations (e.g., 4 × 0.25, 8 × 0.5, 9 × 1, 2 × 3, and 14 × 5 minutes). snmjournals.org This approach allows for the detailed characterization of PiB's uptake and washout phases.

A key concept in dynamic PiB PET is the state of relative equilibrium, where the ratio of the tracer concentration in a target region to that in a reference region becomes relatively stable. snmjournals.org This state is crucial for simplified quantification methods like the Standardized Uptake Value Ratio (SUVR). Studies have shown that relative equilibrium for PiB is typically reached between 40 and 50 minutes after tracer injection. snmjournals.org One study validated that this equilibrium is established by 52.5 minutes post-injection in both cognitively normal individuals and those with mild cognitive impairment. snmjournals.org The establishment of this equilibrium is a prerequisite for the accurate application of certain quantitative models. snmjournals.orgsnmjournals.org

Dynamic acquisition provides richer information compared to static scans, which are typically acquired at a later time point when the tracer is assumed to have reached equilibrium. snmjournals.orgnih.gov While static scans are simpler and shorter, dynamic scans allow for the application of more complex kinetic models that can account for factors like blood flow and tracer clearance, potentially offering a more comprehensive quantification of Aβ burden. snmjournals.orgfrontiersin.org

While 90-minute dynamic scans provide a wealth of kinetic data, their length can be challenging for research participants, particularly elderly individuals or those with cognitive impairments. snmjournals.org Consequently, significant research has focused on optimizing scan duration to find a balance between data quality and practical feasibility.

Studies have evaluated various shorter time windows for calculating SUVR, a widely used simplified quantification method. snmjournals.orgnih.gov One investigation compared multiple 20- and 30-minute time windows between 30 and 90 minutes post-injection. nih.gov The findings suggest that a 20-minute acquisition window can be adequate. snmjournals.org A time window of 50 to 70 minutes post-injection has been identified as a good compromise, balancing physiological validity, measurement stability, and sensitivity for distinguishing between different clinical groups. snmjournals.orgnih.gov Another study proposed that a 40- to 60-minute interval offers advantages, especially in studies with a low injected dose. snmjournals.orgnih.gov

The choice of an optimal, shorter scan window is crucial for large-scale, multi-site longitudinal studies where consistency and participant tolerability are paramount. snmjournals.orgnih.gov While shorter scans using methods like SUVR may introduce some bias compared to full dynamic scans, they are often more robust and practical for routine clinical and research use. frontiersin.orgsnmjournals.org The development of novel quantification techniques, such as the amyloid quantification index (AQI), aims to further reduce scan time to the first 30 minutes without the need for a reference region, potentially enhancing research feasibility even more. frontiersin.org

Dynamic Acquisition and Equilibrium Considerations

Quantitative Image Analysis Techniques for PiB PET Data

The analysis of PiB PET data involves a range of quantitative techniques designed to measure the extent and distribution of Aβ plaques in the brain. These methods are essential for transforming the raw imaging data into meaningful biological insights.

The Standardized Uptake Value Ratio (SUVR) is a widely used and practical method for quantifying amyloid burden from PET data. nih.govnih.gov It represents a semi-quantitative measure that simplifies the analysis by avoiding the need for arterial blood sampling, which is required for more complex kinetic modeling. frontiersin.orgsnmjournals.org The SUVR is calculated as the ratio of the mean tracer uptake in a target cortical region of interest to the mean uptake in a reference region, typically at a late time point when the tracer has reached a state of pseudo-equilibrium. nih.gov

The selection of the time window for SUVR calculation is a critical parameter. While full dynamic scans can last up to 90 minutes, research has shown that shorter intervals can provide reliable results. nih.govsnmjournals.org For instance, a 20-minute window between 50 and 70 minutes post-injection has been found to offer a good balance of accuracy and feasibility. snmjournals.orgnih.gov Another commonly used interval is 40 to 60 minutes post-injection. nih.govresearchgate.net

It is important to note that SUVR is known to overestimate the distribution volume ratio (DVR), an index of specific PiB binding to amyloid-β. snmjournals.orgnih.gov This overestimation can be more pronounced in individuals with higher amyloid loads. snmjournals.orgnih.gov Despite this bias, SUVR has demonstrated high correlation with more quantitative outcomes and is effective in distinguishing between groups with and without significant amyloid deposition. nih.govnih.gov

The table below summarizes findings from a study comparing SUVR values across different visual interpretation groups.

| Visual Interpretation | Baseline SUVR (Mean ± SD) | Annual Change in SUVR (Mean ± SD) |

| Negative | 1.08 ± 0.06 | -0.00 ± 0.02 |

| Equivocal | 1.23 ± 0.15 | 0.02 ± 0.02 |

| Positive | 1.86 ± 0.31 | 0.04 ± 0.07 |

This table is based on data from a study investigating the relationship between visual assessment of PiB PET scans and quantitative SUVR measurements. nih.gov

The choice of a reference region is a cornerstone of the SUVR methodology. An ideal reference region should be devoid of specific tracer binding, allowing it to reflect non-specific uptake and clearance. For PiB PET, the cerebellar gray matter has been the most extensively used and validated reference region. nih.gov It generally meets the criteria for a suitable reference region in most individuals. nih.gov

However, the potential for amyloid-β plaque deposition in the cerebellum in some cases, particularly in autosomal dominant Alzheimer's disease, has led to the investigation of alternative reference regions. nih.gov Other regions that have been explored include the whole cerebellum, brainstem (including pons), and subcortical white matter. nih.govresearchgate.netresearchgate.net

A comparative study of different reference regions found that both the cerebellar gray matter and the whole cerebellum performed well in discriminating between amyloid-positive and amyloid-negative scans. nih.gov The whole cerebellum showed consistently lower variability in test-retest studies. nih.gov In contrast, using eroded subcortical white matter as a reference region resulted in higher bias. nih.gov The brainstem has also been utilized as a reference region in some large-scale studies. researchgate.net The selection of the most appropriate reference region can be influenced by the specific population being studied and the research question. nih.govsnmjournals.org

The following table presents a comparison of various reference regions used in PiB PET studies.

| Reference Region | Key Findings |

| Cerebellar Gray Matter (GMCB) | Standard and well-validated; shows high effect sizes for discriminating Aβ status. nih.gov |

| Whole Cerebellum (WCB) | Shows lower variability in test-retest performance compared to other regions. nih.gov |

| Brainstem/Pons (WMBS/WBS) | Use can result in some bias; SUV values may not be stable over time. nih.gov |

| Eroded Subcortical White Matter (WMES) | Associated with the highest bias in quantifying amyloid burden. nih.gov |

This table summarizes findings from a study comparing the performance of different reference regions in [11C]PiB PET quantification. nih.govresearchgate.net

A known limitation of the SUVR method is its tendency to overestimate the true distribution volume ratio (DVR), a more accurate measure of specific tracer binding. snmjournals.orgnih.gov This positive bias can vary between individuals and across different brain regions. snmjournals.org To address this, bias correction methodologies have been developed.

One prominent approach is the development of a bias-corrected SUVR (bcSUVR) derived from a relative equilibrium-based graphical analysis. snmjournals.orgsnmjournals.org This method uses data from a dynamic PET scan to calculate a correction factor that mitigates the inherent overestimation in the standard SUVR calculation. snmjournals.org Studies have shown that bcSUVR provides estimates of DVR with significantly lower bias (less than 2%) compared to uncorrected SUVR, which can overestimate DVR by 16% to 32% in certain patient groups. snmjournals.orgnih.gov The application of bcSUVR improves the consistency and reliability of amyloid quantification, making it a valuable tool for both clinical and research applications. snmjournals.org

Another source of bias in PET imaging is the partial volume effect, which arises from the limited spatial resolution of the scanner and can lead to an underestimation of tracer concentration in small brain structures due to signal spill-over from adjacent tissues like cerebrospinal fluid. nih.govsnmjournals.org Partial volume correction (PVC) techniques are computational methods applied to the PET data to compensate for this effect. nih.govresearchgate.net A commonly used two-component technique corrects the regional time-activity curves based on a brain tissue mask generated from co-registered MRI scans. nih.gov While PVC can improve the accuracy of cross-sectional measurements, its impact on longitudinal studies measuring the rate of change is more complex, with some studies suggesting that certain PVC methods can amplify noise and reduce precision. researchgate.net

Standardized Uptake Value Ratio (SUVR) Methodologies

Development of Automated SUVR Algorithms

The quantitative analysis of Pittsburgh Compound B (PiB) Positron Emission Tomography (PET) scans traditionally relies on the Standardized Uptake Value Ratio (SUVR), which normalizes the tracer uptake in a target region to a reference region, typically the cerebellar grey matter. researchgate.net This normalization is crucial for both inter- and intra-subject comparisons of amyloid-β (Aβ) plaque deposition. researchgate.net However, manual calculation of SUVR is a time-consuming and operator-dependent process, leading to potential irreproducibility. researchgate.net To address these limitations, researchers have focused on developing automated algorithms for SUVR calculation.

These automated techniques aim to extract the cerebellar grey matter on PET images without the need for corresponding magnetic resonance imaging (MRI) information, which is not always available in a clinical setting. researchgate.net One such automated method involves segmenting the cerebellum directly from the PiB-PET image to create a reliable reference region. researchgate.net A study evaluating an automated cerebellar segmentation technique on a database of 45 subjects, including individuals with Alzheimer's disease (AD), Mild Cognitive Impairment (MCI), and Normal Controls (NC), demonstrated the feasibility of this approach. researchgate.net While the automated method showed promise in reducing the time and variability associated with manual procedures, the study also highlighted the challenges, such as the low resolution and lack of structural detail in PET images, which can affect the accuracy of the segmentation. researchgate.net

Further research has focused on optimizing these automated pipelines for large-scale longitudinal studies. A comprehensive analysis of 1,024 different automated software pipeline implementations was conducted to identify the most robust method for measuring changes in Aβ over time. nih.gov This large-scale study assessed various methodological choices, including the selection of the reference region and the use of partial volume correction, based on metrics such as reliability, plausibility of longitudinal trajectories, and correlation with cognitive decline. nih.gov The findings from such extensive comparisons are critical for standardizing quantification methods in clinical trials and observational studies. nih.gov The development of fully automated pipelines for amyloid PET quantification, compatible with multiple tracers including PiB, has been shown to be feasible and suitable for implementation in clinical trials, ensuring consistency and efficiency in data analysis. qynapse.com

Partial Volume Correction (PVC) Methodologies

The relatively low spatial resolution of PET scanners leads to a phenomenon known as the partial volume effect (PVE), where the signal from a given voxel is a mixture of the true signal from that voxel and spillover from adjacent tissues. nih.govfrontiersin.org In the context of PiB-PET, this can lead to an underestimation of tracer uptake in grey matter regions due to spillover from the lower-uptake cerebrospinal fluid (CSF) and an overestimation due to spillover from non-specific binding in the white matter. nih.govfrontiersin.org Partial Volume Correction (PVC) methodologies are computational techniques designed to mitigate these effects and provide a more accurate quantification of tracer uptake. nih.govsnmjournals.org

Various PVC methods have been developed, each with its own set of assumptions and requirements. These often utilize high-resolution anatomical information from co-registered MRI scans to define distinct tissue compartments (grey matter, white matter, CSF). snmjournals.orgnih.gov Common PVC algorithms include the Müller-Gärtner (MG) method, the Geometric Transfer Matrix (GTM) method, the Labbé method, the Region-Based Voxel-Wise (RBV) correction, and Iterative Yang (IY). snmjournals.orgnih.gov

The application of PVC in quantitative PiB research has been shown to significantly impact the resulting measurements. nih.govsnmjournals.org Correcting for PVE generally leads to higher estimated PiB binding in cortical regions. nih.gov For example, one study found that applying a regional spread function (RSF) PVC method resulted in an estimated PiB binding that was approximately 2.2 times higher in the precuneus compared to uncorrected data. nih.gov Another method, a two-component PVC (PVC2C), resulted in a 1.2 times higher estimation in the same region. nih.gov

A comprehensive study compared 22 different PVC methods on PiB-PET data from healthy individuals and AD patients. snmjournals.org The results showed that in grey matter regions of AD patients, PVC increased the SUVR by an average of 43% and the inter-subject coefficient of variation (COV) by 69%. snmjournals.org This increase in SUVR can enhance the sensitivity for detecting amyloid accumulation, especially in the early stages of the disease. frontiersin.orgplos.org However, the increased variability also underscores the importance of selecting an appropriate and consistent PVC method, as the choice of algorithm can significantly alter the results. snmjournals.orgnih.gov The study concluded that for diagnosing AD with PiB-PET, the RBV method, alone or in combination with the Labbé method, appeared to be the most reliable. snmjournals.org

While PVC can improve quantitative accuracy, it is not without challenges. It can be sensitive to inaccuracies in image registration and segmentation. nih.gov Despite these challenges, evidence suggests that the benefits of applying an appropriate PVC method outweigh the drawbacks, as it can enhance the ability to detect subtle longitudinal changes in amyloid deposition, which is crucial for clinical trials and natural history studies. nih.govplos.org

The table below presents findings from a study comparing uncorrected data with two different PVC methods.

| Method | Estimated PiB Binding (Left Precuneus) | Estimated PiB Binding (Left Putamen) |

| Uncorrected | Baseline | Baseline |

| PVC2C | ~1.2x higher than uncorrected nih.gov | ~0.45x of uncorrected nih.gov |

| RSF | ~2.2x higher than uncorrected nih.gov | ~1.1x of uncorrected nih.gov |

Multimodal PVC Techniques (e.g., PET/MRI Integration)

Partial volume effect (PVE) is a significant challenge in positron emission tomography (PET) that arises from the limited spatial resolution of PET scanners. ucl.ac.uk This effect causes a blurring of the PET image, leading to a reduction in the observed radioactivity in small structures and an overestimation in adjacent areas. ucl.ac.uk To address this, various partial volume correction (PVC) methods have been developed, many of which leverage the high-resolution anatomical information from magnetic resonance imaging (MRI) or computed tomography (CT). ucl.ac.uksnmjournals.org The integration of PET and MRI in hybrid scanners has facilitated the routine use of PVC in clinical studies. ucl.ac.uk

One novel multimodal PVC method is the Multiresolution-Multimodal Resolution-Recovery (MM-RR). This technique utilizes a wavelet transform and a synergistic statistical model to incorporate structural data from MRI to enhance the resolution of [¹¹C]PiB PET images. nih.govkcl.ac.uk A study testing the MM-RR method on [¹¹C]PiB PET and MRI data from healthy controls and multiple sclerosis patients demonstrated significant improvements. In healthy controls, there was a 5.7% average increase in white matter uptake with no change in grey matter uptake, resulting in a 31% increase in the white matter to grey matter contrast. nih.gov In patients, the corrected images showed sharper lesion boundaries and over a 40% improvement in the contrast between normal-appearing tissue and white matter lesions. nih.govkcl.ac.uk

Other anatomically guided PVC methods also rely on co-registered MRI data to improve the accuracy of PET quantification. ucl.ac.uk These methods often require the segmentation of the MRI into different tissue types. frontiersin.org The accuracy of these PVC techniques is sensitive to the precision of the PET-MRI co-registration and the subsequent segmentation. ucl.ac.uk The development of software that can perform these steps accurately is crucial for the successful application of multimodal PVC. frontiersin.org

Image Segmentation and Region-of-Interest (ROI) Definition Strategies

The quantification of Pittsburgh Compound B (PiB) PET scans relies on the accurate definition of regions-of-interest (ROIs). snmjournals.org These ROIs are typically delineated on co-registered structural MR images. nih.gov Both manual and automated methods are used for this purpose, each with its own set of advantages and disadvantages. nih.govplos.org

Manual ROI delineation, while often considered the reference standard, is a labor-intensive process and can be subject to inter-rater variability. nih.govnih.gov It involves an operator outlining specific anatomical regions on the MR images according to a defined protocol. nih.govresearchgate.net The reliability of manual delineation can be high, with studies showing substantial agreement between different raters, especially when corrections for cerebrospinal fluid (CSF) dilution are applied. nih.gov

Automated methods, such as those using software like FreeSurfer, offer a more time-efficient and standardized approach to ROI definition. snmjournals.orgnih.govplos.org These tools automatically segment the brain into various anatomical regions based on the subject's T1-weighted MRI. nih.govplos.org This allows for the analysis of a larger number of brain regions than is typically feasible with manual methods. nih.gov

Direct comparisons between manual and automated segmentation methods for PiB PET analysis have demonstrated a high degree of correlation and agreement. A study involving 77 participants found that an automated image quantification protocol based on FreeSurfer yielded nearly identical estimates of amyloid burden to those obtained through standard manual tracing. nih.govresearchgate.net The intraclass correlation coefficient (ICC) for the mean cortical binding potential between the two methods was 0.98, indicating excellent agreement. nih.govplos.orgresearchgate.netnih.gov

Another study also reported a strong correlation for the mean cortical binding potential (MCBP) between FreeSurfer-based and manual ROI results (R²=0.98). snmjournals.org Even though the ROIs defined by FreeSurfer and manual tracing can differ considerably in their exact boundaries, the resulting binding potential values show a high degree of correlation. snmjournals.org

The reliability of FreeSurfer-based measurements has also been assessed through test-retest studies. nih.govplos.org These studies have shown excellent reliability for regional amyloid burden measurements, with minimal variability in binding potential values even when there are slight variations in the FreeSurfer segmentation from repeated MRI scans. nih.govplos.org This high reliability supports the use of automated methods for routine analysis in multi-institutional studies. nih.govsemanticscholar.org

Below is a data table summarizing the comparison between manual and FreeSurfer-based segmentation methods for PiB PET analysis.

| Feature | Manual Segmentation | Automated (FreeSurfer) Segmentation |

| Labor Intensity | High, time-consuming. nih.gov | Low, time-efficient. snmjournals.org |

| Standardization | Can be non-standard across different centers and raters. nih.gov | Highly standardized and reproducible. nih.gov |

| Number of Regions | Often limited to a few key regions. nih.gov | Enables analysis of the whole brain with numerous regions. nih.gov |

| Agreement with Manual | N/A | Excellent (ICC = 0.98 for mean cortical binding potential). nih.govplos.orgresearchgate.netnih.gov |

| Test-Retest Reliability | Subject to inter-rater variability. nih.gov | Excellent, with minimal variability on repeat scans. nih.govplos.org |

| Software Requirement | Requires software for manual tracing (e.g., ANALYZE™). nih.gov | Requires specialized software (e.g., FreeSurfer). nih.gov |

Data Normalization and Standardization Efforts (e.g., Centiloid Scale)

To address the variability in quantitative amyloid imaging results across different centers, tracers, and analysis methods, the Centiloid (CL) project was initiated. nih.govpmod.com This project established a standardized 0-to-100 scale for amyloid PET quantification, where 0 represents the average amyloid level in young, healthy controls and 100 corresponds to the average level in typical Alzheimer's disease patients. nih.govpmod.comnih.gov This allows for the direct comparison of results from different studies and methodologies. nih.gov

The Centiloid method provides a standard analysis pipeline for [¹¹C]PiB PET data and a process for calibrating other tracers and "non-standard" analysis methods to this scale. nih.govpmod.com The standard approach involves using specific cortical and whole cerebellum reference regions of interest (ROIs) to calculate a standardized uptake value ratio (SUVR). nih.govsnmjournals.org This SUVR can then be converted to a Centiloid value using a specific equation. pmod.comsnmjournals.org

The application of the Centiloid scale has been validated for various amyloid tracers and has been shown to be robust across different processing pipelines, including those used with combined PET/MR scanners. ucl.ac.uk The Global Alzheimer's Association Interactive Network (GAAIN) provides access to the necessary data and standard ROIs for implementing the Centiloid method. snmjournals.org

The standardization provided by the Centiloid scale is crucial for multicenter research collaborations and clinical trials, as it facilitates the pooling of data and the establishment of universal cutoffs for defining amyloid positivity. nih.gov

Phantom Studies and Scanner Calibration for PiB Imaging Research

Phantom studies play a critical role in the standardization and quality control of PiB PET imaging across different scanners and research centers. nih.govresearchgate.net Phantoms are objects with known physical properties that are scanned to assess the performance of an imaging system. nih.gov For brain PET imaging, phantoms like the Hoffman 3D brain phantom and uniform cylindrical phantoms are commonly used. nih.gov

These studies help to optimize and harmonize image reconstruction parameters and to establish criteria for image quality. nih.govresearchgate.netsnmjournals.org Key parameters evaluated in phantom studies include spatial resolution, gray-white matter contrast, image uniformity, and noise levels. nih.gov By setting specific criteria for these parameters, researchers can ensure that data from different PET cameras are comparable. nih.gov

Scanner calibration is another essential step for ensuring the accuracy and reproducibility of quantitative PET measurements. mdpi.com This involves cross-calibrating the PET scanner with a dose calibrator to ensure that the measured radioactivity concentrations are accurate. researchgate.net Regular calibration using standardized phantoms and procedures is necessary to maintain the reliability of PET data over time and across different imaging sites. mdpi.com The Alzheimer's Disease Neuroimaging Initiative (ADNI) is an example of a multicenter study that has incorporated phantom imaging with every scan to ensure data quality and consistency. nih.gov

Preclinical and Translational Research Applications of Pib

In Vivo Amyloid Plaque Quantification in Animal Models and Preclinical Systems

The utility of PiB in preclinical research is largely centered on its application in animal models of cerebral amyloidosis for the in vivo quantification of Aβ plaques. Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1), such as the APP/PS1 mouse model, are frequently used. These models develop age-dependent Aβ plaque pathology, mimicking key aspects of AD. plos.orgmdpi.com

Positron Emission Tomography (PET) imaging with radiolabeled PiB, typically [¹¹C]PiB, allows for the non-invasive and longitudinal assessment of amyloid plaque burden in these animal models. plos.orgplos.org Studies have demonstrated that [¹¹C]PiB uptake in the brains of transgenic mice corresponds to the extent of Aβ pathology. For instance, older homozygous AD model animals (21 months) exhibit the highest uptake, followed by older hemizygous (23 months) and younger homozygous mice (9 months), reflecting the progressive nature of amyloid deposition. plos.orgtum.de

Visual inspection of co-registered PET and Magnetic Resonance Imaging (MRI) scans reveals distinct [¹¹C]PiB retention in cortical regions of transgenic mice, which is absent in wild-type controls. plos.orgplos.org The cerebellum is often used as a reference region due to its relative lack of fibrillar Aβ pathology, allowing for the calculation of specific tracer uptake in amyloid-laden regions. plos.orgtum.de

Furthermore, research has been conducted in other preclinical systems, such as a hypercholesterolemic rat model induced with aluminum to mimic AD-like pathology. nih.gov In these models, [¹¹C]PiB PET examinations have shown increased tracer accumulation in specific cerebral areas, which correlates with the induced pathological changes. nih.gov These animal studies are crucial for developing and validating new imaging markers and for monitoring the efficacy of potential therapeutic interventions aimed at reducing amyloid plaques. plos.orgplos.org

Table 1: Key Findings from In Vivo [¹¹C]PiB PET Imaging in Animal Models

| Animal Model | Key Findings | References |

|---|

Comparative Research with Other Amyloid Pet Radiotracers

Head-to-Head Comparisons of PiB with Fluorine-18 (B77423) Labeled Tracers.nih.govnih.govnih.govsnmjournals.org

Direct head-to-head comparison studies are crucial for understanding the relative performance of different amyloid PET tracers. Such studies typically involve imaging the same individuals with both [¹¹C]PiB and an ¹⁸F-labeled tracer within a short time frame. nih.govnih.govnih.govsnmjournals.org These comparisons have been conducted for several ¹⁸F-tracers, including florbetapir (B607462), flutemetamol (B1248471), florbetaben, and NAV4694 (also known as AZD4694). nih.govnih.govnih.govnih.gov

Comparative Analysis of Cortical and White Matter Retention Characteristics.nih.govnih.govsnmjournals.orgresearchgate.net

A key aspect of these comparative studies is the analysis of tracer retention in both the gray matter (cortex), where Aβ plaques are predominantly located, and the white matter, where retention is considered non-specific.

[¹¹C]PiB vs. Florbetapir: Studies comparing [¹¹C]PiB and florbetapir have shown that while both tracers can distinguish between individuals with and without significant amyloid pathology, their retention characteristics differ. nih.govnih.gov Cortical retention of [¹¹C]PiB is generally higher than that of florbetapir. nih.govsnmjournals.org Conversely, florbetapir exhibits greater variability in white matter signal. nih.gov This can result in a lower dynamic range of standardized uptake value ratios (SUVRs) for florbetapir compared to [¹¹C]PiB. nih.gov

[¹¹C]PiB vs. Flutemetamol: Head-to-head comparisons of [¹¹C]PiB and flutemetamol, a fluorinated analog of PiB, have demonstrated similar retention characteristics across a spectrum of amyloid positivity. nih.govnih.govresearchgate.net However, flutemetamol tends to show higher white matter retention compared to [¹¹C]PiB. nih.govnih.gov Despite this, both tracers perform similarly in classifying scans as amyloid-positive or negative. nih.gov One study found that in both younger and older cognitively unimpaired adults, [¹⁸F]flutemetamol SUVRs in both white matter hyperintensities (WMH) and normal-appearing white matter (NAWM) were higher than those of [¹¹C]PiB. nih.govsnmjournals.org

[¹¹C]PiB vs. Florbetaben: Research comparing [¹¹C]PiB with florbetaben has also highlighted differences in white matter binding. snmjournals.org Florbetaben is known to have a relatively higher white matter uptake than [¹¹C]PiB. snmjournals.org However, the homogeneity of tracer uptake within the white matter is considered more critical than the magnitude of uptake for accurate visual interpretation of scans. snmjournals.org

[¹¹C]PiB vs. NAV4694 (AZD4694): Among the ¹⁸F-labeled tracers, [¹⁸F]NAV4694 has shown imaging characteristics nearly identical to [¹¹C]PiB. nih.govsnmjournals.org It exhibits low non-specific white matter binding and high cortical binding in individuals with AD, similar to [¹¹C]PiB. nih.govsnmjournals.org This results in a comparable dynamic range of neocortical SUVRs and similar frontal cortex-to-white matter ratios for both tracers. nih.gov

Interactive Data Table: Comparison of White Matter Retention

| Tracer | White Matter Retention vs. [¹¹C]PiB | Key Findings |

| Florbetapir | Higher Variability | Lower cortical uptake relative to white matter. nih.gov |

| Flutemetamol | Higher | Higher SUVRs in both WMH and NAWM. nih.govnih.govsnmjournals.org |

| Florbetaben | Higher | Greater non-specific binding in white matter. snmjournals.org |

| NAV4694 | Similar | Nearly identical low non-specific white matter binding. nih.govsnmjournals.org |

Correlation of Quantitative Measures Across Different Tracers.nih.govsnmjournals.orgresearchgate.netsnmjournals.org

A critical outcome of head-to-head comparisons is the establishment of correlations between quantitative measures, most commonly the SUVR, across different tracers. A strong correlation allows for the potential to translate findings from studies using one tracer to another.

Studies have consistently demonstrated strong correlations in cortical retention between [¹¹C]PiB and the various ¹⁸F-labeled tracers. nih.govsnmjournals.org

The correlation between [¹¹C]PiB and [¹⁸F]florbetapir cortical retention ratios has been reported to be strong, with Spearman ρ values ranging from 0.86 to 0.95. snmjournals.org

A linear correlation coefficient (R²) of 0.85 has been found between the global cortical SUVR for [¹¹C]PiB and [¹⁸F]flutemetamol . nih.govresearchgate.net

An excellent linear correlation has been observed between [¹¹C]PiB and [¹⁸F]NAV4694 neocortical SUVRs, with a reported slope of 0.95 and a correlation coefficient (r) of 0.99. nih.govsnmjournals.org

A recent study comparing a novel tracer, [¹⁸F]Florbetazine , with [¹¹C]PiB found a strong correlation in global SUVR (slope = 0.94, r = 0.99). snmjournals.org

Interactive Data Table: Correlation of SUVR with [¹¹C]PiB

| Tracer | Correlation with [¹¹C]PiB SUVR | Slope of Linear Regression |

| Florbetapir | ρ = 0.86–0.95 snmjournals.org | 0.59–0.64 snmjournals.org |

| Flutemetamol | R² = 0.85 nih.govresearchgate.net | Not consistently reported |

| NAV4694 | r = 0.99 nih.govsnmjournals.org | 0.95 nih.govsnmjournals.org |

| Florbetazine | r = 0.99 snmjournals.org | 0.94 snmjournals.org |

Methodological Harmonization and Equivalence Across Different Amyloid Tracers.nih.govresearchgate.netsnmjournals.org

The differences in binding properties and quantitative outputs among various amyloid tracers pose a significant challenge for comparing results across studies. To address this, the Centiloid (CL) scale was developed as a standardized method for quantifying amyloid PET results. nih.gov This method aims to harmonize SUVR values by transforming them to a common scale, where 0 represents the average signal in young, healthy controls and 100 represents the average signal in typical AD patients, based on a reference [¹¹C]PiB dataset. nih.gov

The establishment of this standardized scale is crucial for several reasons:

It facilitates the direct comparison of amyloid burden measurements obtained with different tracers. amypad.eu

It allows for the application of universal diagnostic and prognostic thresholds. nih.gov

It enhances the comparability of data across different research centers and clinical trials. amypad.eu

The process of calibrating a new tracer to the Centiloid scale requires head-to-head imaging with [¹¹C]PiB to derive a conversion equation. snmjournals.orgresearchgate.net This has been successfully done for several ¹⁸F-tracers, including florbetapir, flutemetamol, and NAV4694. snmjournals.orgresearchgate.netiu.edu Studies have shown that after standardization to the Centiloid scale, the differences in longitudinal changes between [¹¹C]PiB and ¹⁸F-florbetapir were no longer statistically significant in a clinical trial setting. nih.goviu.edu Data-driven harmonization methods like ComBat are also being explored as alternatives to the Centiloid scale for reducing tracer-specific biases in regional amyloid PET measurements. nih.govresearchgate.net

Implications for Multicenter and Collaborative Research Studies.nih.govresearchgate.netresearchgate.net

The ability to use different amyloid PET tracers interchangeably has significant implications for large-scale multicenter and collaborative research studies. The logistical challenges and costs associated with using a single tracer, particularly [¹¹C]PiB, can be substantial. nih.gov

The use of multiple, harmonized ¹⁸F-tracers can:

Facilitate recruitment: By allowing different sites to use their locally available tracer, recruitment for clinical trials can be accelerated. nih.gov

Increase statistical power: Harmonization of data can lead to larger, more robust datasets, thereby increasing the statistical power to detect treatment effects in clinical trials. nih.gov

Reduce costs and logistical burdens: The use of ¹⁸F-tracers with longer half-lives simplifies the logistics of tracer delivery and reduces the need for expensive on-site cyclotrons.

However, it is important to note that even with harmonization, some differences between tracers may persist. For instance, in a study on dominantly inherited Alzheimer's disease, gantenerumab treatment led to a more rapid decrease in global cortical [¹¹C]PiB SUVRs compared to [¹⁸F]florbetapir SUVRs, although the drug effects were significant for both tracers. nih.govnih.govresearchgate.net This suggests that while harmonization is a major step forward, careful consideration of the specific tracers used is still warranted when interpreting results from multicenter studies, especially in the context of anti-amyloid therapies. researchgate.net

Advanced Research Paradigms and Novel Applications of Pib

Longitudinal Research Studies of Amyloid Accumulation Patterns

Longitudinal studies utilizing Pittsburgh Compound B (PiB) positron emission tomography (PET) have been instrumental in elucidating the temporal dynamics of amyloid-β (Aβ) deposition in the human brain. These studies track individuals over time, providing critical insights into the progression of amyloid pathology in normal aging, mild cognitive impairment (MCI), and Alzheimer's disease (AD).

Research has consistently shown that fibrillar Aβ, as detected by PiB-PET, increases over time, even in non-demented older adults. jamanetwork.com One prospective study involving 24 non-demented older participants from the Baltimore Longitudinal Study of Aging, who underwent multiple PiB-PET scans over a period of up to 2.6 years, revealed an average annual increase in PiB retention of 0.011 distribution volume ratio (DVR) per year. jamanetwork.com This accumulation was observed in several brain regions, including the prefrontal, parietal, lateral temporal, occipital, and anterior and posterior cingulate cortices. jamanetwork.com A key finding from this and other studies is that the rate of Aβ deposition is not uniform across individuals. Individuals with higher initial levels of PiB retention exhibit greater rates of subsequent Aβ accumulation, suggesting differential rates of deposition. jamanetwork.comoup.com

A large-scale longitudinal study involving 103 healthy controls, 49 subjects with MCI, and 32 patients with AD who underwent two PiB-PET scans 18 months apart, further substantiated these findings. oup.com This study reported a significant increase in Aβ deposition in both PiB-positive and PiB-negative individuals, with the increase being significantly higher in the PiB-positive group. oup.com Interestingly, a negative correlation was found between the rate of PiB change and the baseline PiB burden in the PiB-positive group, suggesting that amyloid accumulation may slow down at the most advanced stages of the disease. oup.com

Recent investigations have focused on identifying the earliest patterns of neocortical Aβ accumulation. A population-based study with 1,088 participants analyzed PiB PET signals in the perithreshold range to determine the initial topography of Aβ deposition. snmjournals.org The findings indicated that early Aβ loading is first observed in the temporal, cingulate, and occipital regions. researchgate.net Furthermore, clustering analysis of these early patterns identified distinct subgroups with different regional trends of Aβ deposition, such as a frontal cluster, an occipitoparietal cluster, and a global cluster. snmjournals.org These findings highlight the heterogeneity in the spatial and temporal progression of amyloid pathology and may have significant implications for early diagnosis and understanding the development of different Alzheimer's disease phenotypes. researchgate.net

Key Findings from Longitudinal PiB-PET Studies:

| Finding | Study Population | Key Implication |

| Annual increase in PiB retention (0.011 DVR/year) | Non-demented older adults | Aβ accumulation is a continuous process even in healthy aging. |

| Higher initial PiB retention correlates with a faster rate of deposition. | Non-demented older adults, MCI, and AD patients | Individuals have different rates of Aβ accumulation. jamanetwork.comoup.com |

| Aβ deposition rate may slow at very high amyloid burdens. oup.com | PiB-positive individuals | Suggests a potential plateauing effect in late-stage disease. |

| Early Aβ deposition initiates in temporal, cingulate, and occipital regions. researchgate.net | Population-based cohort | Provides insight into the initial stages of amyloid pathology. |

| Distinct spatial patterns of early Aβ accumulation exist. snmjournals.org | Population-based cohort | Suggests different subtypes of amyloid progression. |

Multimodal Imaging Research Integrating PiB PET

The integration of PiB PET with other imaging modalities, particularly magnetic resonance imaging (MRI), has created powerful new avenues for neuroimaging research. This multimodal approach allows for a more comprehensive understanding of the complex pathophysiological changes that occur in neurodegenerative diseases by combining information on amyloid pathology with data on brain structure, function, and connectivity.

Integration with Magnetic Resonance Imaging (MRI) Data for Enhanced Analysis

Simultaneous or co-registered PiB-PET and MRI scans provide a wealth of complementary information. MRI offers high-resolution anatomical data, allowing for precise localization of PiB signals and correction for partial volume effects, which can improve the accuracy of amyloid quantification. plos.org Voxel-based morphometry (VBM) analysis of T1-weighted MRI data can reveal patterns of brain atrophy, which can then be correlated with regional PiB uptake. For instance, studies have shown that atrophic changes in the hippocampus in early Alzheimer's disease are associated with increased amyloid burden. nih.gov

Furthermore, advanced MRI techniques provide functional and microstructural information. Diffusion tensor imaging (DTI) can be used to assess white matter integrity, and studies have explored the relationship between amyloid deposition and changes in white matter tracts. nih.gov Resting-state functional MRI (rs-fMRI) allows for the investigation of brain connectivity within and between neural networks. Multimodal studies have demonstrated that alterations in functional connectivity, particularly within the default mode network, are associated with PiB-positive amyloid deposition.

A study involving patients with early-stage Alzheimer's disease who underwent simultaneous [11C]PiB-PET/MRI scans demonstrated the power of this integrated approach. The study found significant differences in regional cerebral blood flow (CBF), cortical volume, and neuronal networks between patients and healthy controls, in addition to the expected increases in PiB uptake. This highlights how combining these modalities can reveal various aspects of neurophysiological changes associated with the disease. Another recent study utilized DTI acquired during a PiB PET/MRI scan to evaluate the function of the glymphatic system, the brain's waste clearance system. researchgate.net The findings suggested a significant correlation between glymphatic dysfunction and amyloid accumulation, indicating that this integrated imaging approach can provide insights into the underlying mechanisms of protein aggregation. researchgate.net

Combined Studies with Other PET Tracers Targeting Different Pathologies

Combining PiB PET with other PET tracers that target different molecular pathologies offers a more complete picture of the neurodegenerative process. A prime example is the concurrent imaging of amyloid-β plaques with PiB and neurofibrillary tangles (NFTs) composed of tau protein, another key hallmark of Alzheimer's disease.

Studies using both PiB and tau PET tracers, such as [18F]MK-6240, have shown that while amyloid deposition is widespread in the cortex of individuals with AD, the distribution of tau pathology is more closely linked to the areas of neurodegeneration and cognitive symptoms. snmjournals.org Dual-tracer PET studies, where both PiB and a tau tracer are administered in a single session with staggered injections, are being developed to provide natively aligned spatiotemporal information, which can enhance the understanding of the interaction between these two pathologies. snmjournals.org

In addition to tau tracers, PiB PET has been combined with [18F]FDG PET, which measures cerebral glucose metabolism and serves as a marker of synaptic dysfunction and neurodegeneration. nih.gov These studies have revealed that while there is a general correspondence between increased PiB uptake and reduced glucose metabolism in AD-related brain regions, there can be spatial discrepancies. For example, high amyloid load in the frontal lobe may be present even in areas with preserved glucose metabolism, suggesting that amyloid plaque formation does not immediately lead to neuronal dysfunction. appliedradiology.com This combined imaging approach is valuable for staging the disease and understanding the sequence of pathological events.

Repurposing of PiB for Other Neuroimaging Research Targets

Beyond its primary use in imaging amyloid-β plaques, researchers have explored the potential of Pittsburgh Compound B for other neuroimaging applications, most notably in the study of myelin.

Exploration of Myelin Imaging Research with PiB

Several studies have demonstrated that PiB binds to white matter in the brain, an off-target effect in the context of Alzheimer's disease research that has been repurposed for studying myelin. nih.gov The proposed mechanism for this binding involves the interaction of PiB with the β-sheet structures present in myelin basic protein (MBP), a major component of the myelin sheath. nih.govnih.gov This has opened the door for using PiB-PET as a tool to investigate demyelinating diseases like multiple sclerosis (MS).

Research in MS patients has consistently shown lower PiB uptake in white matter lesions compared to normal-appearing white matter (NAWM), reflecting myelin loss. mdpi.com Furthermore, longitudinal studies have indicated that a decrease in PiB binding in the white matter corresponds to higher clinical disability in MS patients. mdpi.com A study on patients with late-stage MS found that reduced PiB uptake in both white matter hyperintensities and NAWM was associated with decreased visuospatial performance. nih.gov

Quantitative studies have validated the use of PiB for myelin imaging, showing that PiB uptake is significantly higher in white matter compared to gray matter and that PiB parametric maps correlate with the mRNA expression of major myelin proteins. nih.gov This suggests that PiB-PET can provide a reliable in vivo measure of myelin content, which is crucial for understanding the pathophysiology of demyelinating disorders and for evaluating the efficacy of potential remyelinating therapies. nih.gov

Development of PiB Analogs and Derivatives for Research Purposes

The success of PiB spurred the development of a wide range of analogs and derivatives aimed at improving upon its properties for research and clinical applications. nih.gov A primary driver for this development was the short 20.3-minute half-life of the carbon-11 (B1219553) radioisotope used to label PiB, which limits its use to centers with an on-site cyclotron. mdpi.com

To overcome this limitation, researchers focused on creating 18F-labeled analogs, as fluorine-18 (B77423) has a longer half-life of 109.7 minutes, allowing for broader distribution and more flexible imaging protocols. mdpi.com This led to the development of several FDA-approved 18F-labeled amyloid imaging agents, including:

Flutemetamol (B1248471) ([18F]GE067) : A 3'-fluoro analog of PiB. mdpi.comsnmjournals.org

Florbetapir (B607462) ([18F]AV-45) : A stilbene (B7821643) derivative. appliedradiology.com

Florbetaben ([18F]BAY94-9172) : Another stilbene derivative. mdpi.com

These second-generation tracers have been extensively validated against PiB and have shown high correlation in detecting amyloid pathology, although some differences in non-specific white matter binding have been noted. nih.gov

Another avenue of development has been the creation of analogs with different binding properties or for targeting different forms of amyloid. For example, AZD4694 ([18F]NAV4694), a benzofuran (B130515) derivative, was developed to have lower non-specific white matter retention compared to some of the earlier 18F-labeled tracers. mdpi.com

More recently, research has focused on developing multifunctional compounds based on the PiB structure. researchgate.net These compounds are designed to not only bind to Aβ plaques and oligomers but also to possess therapeutic properties, such as the ability to chelate metal ions like copper that are implicated in Aβ aggregation. researchgate.net

Research into F-18 Labeled Analogs

The development of Pittsburgh Compound B (PiB), labeled with carbon-11, was a significant breakthrough for in-vivo imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. wikipedia.org However, the short 20.3-minute half-life of carbon-11 limits its use to facilities with an on-site cyclotron. mdpi.com This logistical challenge spurred extensive research into developing analogs of PiB labeled with fluorine-18 (¹⁸F), which has a more favorable half-life of approximately 110 minutes, allowing for broader distribution and clinical application. mdpi.comnih.gov

The primary goal of developing ¹⁸F-labeled analogs was to retain the excellent Aβ plaque binding characteristics of PiB while improving logistical feasibility. Researchers have synthesized and evaluated numerous analogs, with several achieving regulatory approval and widespread clinical use. These include florbetapir, florbetaben, and flutemetamol. mdpi.com

Initial research focused on creating direct fluorinated versions of the PiB structure. One of the early and notable analogs is flutemetamol ([¹⁸F]GE067), which is essentially a fluorine-18 labeled version of PiB. mdpi.comsnmjournals.org Comparative studies between [¹¹C]PiB and flutemetamol have demonstrated a high correlation in cortical retention, indicating that both tracers provide analogous information regarding Aβ deposition. nih.gov Studies have shown that flutemetamol performs similarly to its parent molecule, [¹¹C]PiB, within the same subjects and offers high test-retest reliability. nih.gov While flutemetamol exhibits somewhat higher non-specific binding in white matter compared to PiB, this does not significantly impede its ability to quantify cortical Aβ plaques. snmjournals.orgsnmjournals.org

Other successful analogs, such as florbetapir and florbetaben, are not direct structural derivatives of PiB but share the thioflavin T scaffold and the ability to bind to Aβ plaques. nih.govnih.govscience.gov Research comparing florbetapir with PiB has also shown a high correlation in their binding properties, further supporting the idea that these ¹⁸F-labeled agents provide comparable data to the original carbon-11 tracer. nih.gov Similarly, studies have found a high level of consistency between the three major ¹⁸F tracers (florbetapir, florbetaben, and flutemetamol), allowing for the potential to standardize data across different imaging agents.

The development of these ¹⁸F-labeled analogs has been crucial in advancing Alzheimer's disease research and clinical trials. Their longer half-life facilitates multi-center studies and provides greater flexibility in imaging protocols. mdpi.com Ongoing research continues to explore new analogs with potentially improved imaging characteristics, such as higher binding affinity, lower non-specific binding, and faster washout from the brain. nih.gov

Comparative Data of PiB and its F-18 Analogs

The following table provides a summary of key characteristics and findings from comparative studies of Pittsburgh Compound B and its prominent fluorine-18 labeled analogs.

| Compound | Radionuclide | Half-life | Key Research Findings |

| Pittsburgh Compound B (PiB) | Carbon-11 | 20.3 minutes | Gold standard for amyloid imaging; use limited by short half-life. wikipedia.orgmdpi.com |

| Flutemetamol ([¹⁸F]GE067) | Fluorine-18 | ~110 minutes | A direct ¹⁸F-labeled analog of PiB. mdpi.comsnmjournals.org Shows high correlation with PiB cortical retention and good test-retest reliability. nih.gov Exhibits slightly higher white matter binding than PiB. snmjournals.orgsnmjournals.org |

| Florbetapir ([¹⁸F]AV-45) | Fluorine-18 | ~110 minutes | Not a direct structural analog but provides comparable information to PiB. nih.govnih.gov High correlation with PiB binding properties. nih.gov |

| Florbetaben ([¹⁸F]BAY94-9172) | Fluorine-18 | ~110 minutes | Another widely used ¹⁸F-labeled tracer. mdpi.com Shows high consistency with other ¹⁸F tracers and PiB. |

Challenges and Future Directions in Pib Research

Methodological Limitations in Quantitative PiB Imaging

Accurate quantification of PiB uptake is crucial for diagnosing and monitoring disease progression. However, several methodological limitations can impact the precision of these measurements.

Impact of Partial Volume Effects on Quantification Accuracy

The limited spatial resolution of PET scanners gives rise to the partial volume effect (PVE), a significant challenge in the quantitative analysis of PiB PET images. bu.edufrontiersin.orgsdu.dknih.gov PVE leads to a blurring of the image, causing signal from one tissue type to "spill over" into adjacent tissues. frontiersin.orgnih.gov This is particularly problematic in the brain, where the thin, convoluted cerebral gray matter is surrounded by white matter and cerebrospinal fluid (CSF). frontiersin.orgsnmjournals.org The spill-out of gray matter signal into low-intensity areas like CSF can lead to an underestimation of PiB retention, while the spill-in of nonspecific signal from white matter can cause an overestimation. frontiersin.orgnih.gov

The degree of this effect is exacerbated by brain atrophy, a common feature of Alzheimer's disease, which further thins the cortical ribbon and makes it more susceptible to PVE. snmjournals.org Consequently, without appropriate correction, PiB PET can provide an inaccurate representation of the true Aβ deposition. bu.edu Several partial volume correction (PVC) methods have been developed to mitigate these effects and are considered important for improving the accuracy of quantitative PiB PET scans, especially in patients with significant brain atrophy. frontiersin.orgsnmjournals.orgsnmjournals.orgnih.gov Studies have shown that applying PVC can increase the sensitivity of amyloid-PET for detecting early amyloid accumulation. frontiersin.org

Influence of White Matter Retention on PiB Measurements

Another significant challenge in PiB imaging is the retention of the tracer in white matter. snmjournals.orgnih.govsnmjournals.org In vitro and in vivo studies have demonstrated that PiB binding in white matter is largely nonspecific and nonsaturable. snmjournals.orgnih.govsnmjournals.org This nonspecific retention is thought to be partly due to the high lipid content of myelin, which has an affinity for lipophilic compounds like PiB. snmjournals.orgturkupetcentre.net

The kinetics of PiB in white matter are also slower than in gray matter, meaning the tracer clears more slowly from these regions. snmjournals.orgsnmjournals.org This slow clearance can contribute to the persistent signal seen in white matter at later time points in a PET scan, which can complicate the quantification of specific binding in adjacent gray matter due to the partial volume effect. turkupetcentre.net Furthermore, research has indicated that PiB uptake in white matter can increase with age and vary depending on the level of Aβ deposition in the gray matter. snmjournals.org This variability underscores the complexity of white matter PiB signal and the need to account for it in quantitative analyses. snmjournals.orgresearchgate.net While some have proposed using white matter as a reference region for longitudinal studies, these age- and pathology-related changes must be carefully considered. snmjournals.org

Challenges in Detecting Specific Amyloid Plaque Types (e.g., cotton wool plaques)

A notable limitation of PiB is its differential binding to various Aβ plaque morphologies. PiB binds with high affinity to the fibrillar, dense-core neuritic plaques that are characteristic of sporadic Alzheimer's disease. nih.govnih.gov However, its ability to detect other plaque types, such as diffuse plaques and particularly "cotton wool plaques," is limited. nih.govnih.govsnmjournals.org

Cotton wool plaques are a distinct type of Aβ deposit, often found in individuals with familial Alzheimer's disease (FAD) caused by mutations in the presenilin-1 (PSEN1) gene, but they are rare in sporadic AD. nih.govresearchgate.net These plaques are immunolabeled for Aβ but show weak PiB binding. nih.govnih.gov Consequently, in individuals with a high burden of cotton wool plaques, PiB-PET imaging may significantly underestimate the total brain Aβ load. nih.govnih.govresearchgate.net This discrepancy has been observed in studies comparing in vivo PiB-PET results with post-mortem histopathological findings in FAD cases. nih.govsnmjournals.org This highlights a key limitation of PiB in providing a complete picture of amyloid pathology across all forms of Alzheimer's disease. e-century.us

Advancements in Analytical Tools and Image Processing for PiB Data

To address the limitations of PiB imaging and improve the accuracy of its interpretation, significant efforts are being made to develop more sophisticated analytical tools and image processing techniques.

Development of Novel Software and Algorithms for Enhanced Analysis

The field has seen a proliferation of software packages and novel algorithms designed to standardize and enhance the analysis of PiB PET data. nih.govnih.govplos.org Many of these tools integrate data from both PET and magnetic resonance imaging (MRI) to improve anatomical delineation and quantification. plos.orgnih.govresearchgate.net For instance, automated whole-brain segmentation tools like FreeSurfer are widely used to define regions of interest (ROIs) for quantifying PiB uptake, reducing the labor-intensive and variable process of manual ROI drawing. plos.orgresearchgate.net

Furthermore, advanced algorithms are being developed for:

Partial Volume Correction (PVC): As discussed, various PVC algorithms have been created to correct for the spillover effects inherent in PET imaging. snmjournals.orgnih.govresearchgate.net These range from two-component models that account for CSF dilution to more complex three-component models that also factor in the distinction between gray and white matter. frontiersin.orgplos.org

Motion Correction: Head motion during a PET scan can degrade image quality. New algorithms are being developed to detect and correct for this motion, leading to improved image quality and more reliable quantification. nih.gov

High-Resolution Reconstruction: Leveraging the anatomical detail from co-registered MRI scans, novel reconstruction algorithms can produce PET images with higher spatial resolution. medrxiv.org This can enhance both the visual interpretation and quantitative accuracy of amyloid PET imaging. medrxiv.orgmdpi.com

Standardization of Quantification: The Centiloid scale was developed to standardize SUVr values from different amyloid tracers to a single scale, allowing for more direct comparison of results across different studies and centers. nih.govnih.gov Software is being developed to automate the calculation of Centiloid values. nih.gov

Kinetic Modeling: Open-source software packages are being created to perform kinetic analysis of dynamic PET data, providing more detailed information about tracer uptake and clearance than static images alone. amypad.eu

These advancements in software and algorithms are critical for improving the precision, reliability, and comparability of PiB PET research. nih.govsnmjournals.org

Theoretical Frameworks for Interpreting PiB Binding in Complex Neurodegenerative Pathologies

Interpreting PiB binding can be particularly challenging in the context of complex neurodegenerative diseases where multiple pathologies may coexist. While PiB is highly specific for fibrillar Aβ, its signal can be influenced by other factors, and its interpretation in diseases other than typical Alzheimer's disease requires careful consideration.

In cases of suspected mixed dementia, for example, where Alzheimer's pathology may co-occur with vascular dementia or Lewy body pathology, the pattern and extent of PiB binding must be interpreted in conjunction with other clinical and imaging findings. The presence of significant white matter lesions, for instance, can affect PiB retention and complicate the assessment of cortical Aβ load. researchgate.net

Furthermore, while PiB does not directly bind to tau tangles or alpha-synuclein (B15492655) aggregates (the hallmark of Lewy body dementia), the presence of these co-pathologies can influence the clinical presentation and the interpretation of the PiB signal in the broader context of the patient's disease. snmjournals.orgopenmedscience.com The relationship between the spatial pattern of PiB uptake and cognitive performance is an area of active research, with some studies suggesting that the location of amyloid deposition may be more informative than the total amyloid burden alone. semanticscholar.org

Developing more sophisticated theoretical frameworks that integrate PiB findings with data from other imaging modalities (e.g., tau PET, FDG-PET, MRI) and clinical information is crucial for a more nuanced understanding of the role of amyloid pathology in complex neurodegenerative conditions. These frameworks will be essential for moving beyond a simple positive or negative classification of amyloid status to a more comprehensive assessment of an individual's specific disease process.

Q & A

Q. How should researchers design experiments using Pittsburgh Compound B (PiB) to quantify amyloid-β deposition in Alzheimer’s disease cohorts?

- Methodological Answer: Experimental design should include standardized PET imaging protocols, such as co-registration with structural MRI for anatomical reference . Define inclusion criteria (e.g., amyloid-positive vs. negative subgroups) and control for variables like age, APOE-ε4 status, and comorbidities. Use established reference regions (e.g., cerebellar cortex) for SUVR normalization . Pilot studies are recommended to optimize tracer injection timing and dosage. For reproducibility, document motion correction and partial volume correction methods in the supplemental materials .

Q. What validation methods are critical when comparing PiB-PET data with plasma biomarkers like Aβ42/40 ratios?

- Methodological Answer: Cross-validate PiB-PET SUVR values with LC-MS-based plasma Aβ42/40 assays using receiver operating characteristic (ROC) analysis. Report sensitivity, specificity, and AUC metrics to assess concordance . Ensure temporal alignment of biomarker collection (e.g., plasma samples acquired within 6 months of PET imaging). Address batch effects by including inter-assay controls and referencing standardized protocols from cohorts like ADNI or BAI .

Q. How can researchers determine appropriate sample sizes for PiB-PET studies investigating amyloid progression?

- Methodological Answer: Use power analysis based on effect sizes from prior studies (e.g., 20% SUVR difference between amyloid-positive/negative groups). Specify the minimal clinically important difference (MCID) and adjust for attrition rates. Consult statistical experts to account for covariates (e.g., age, sex) and use simulation tools for longitudinal designs . Pilot data can refine estimates if historical data are insufficient .

Q. What strategies mitigate variability in PiB-PET data across multi-site studies?

- Methodological Answer: Harmonize imaging protocols (e.g., scanner type, reconstruction algorithms) and implement centralized quality control. Use phantom scans to calibrate SUVR values across sites. Include site as a random effect in mixed models. Document deviations in the supplemental materials and provide raw data for independent validation .

Q. How should researchers reproduce PiB-PET methodologies from published studies?

- Methodological Answer: Extract detailed protocols from primary literature, including tracer synthesis, injection timing, and SUVR calculation methods. Use open-source tools like FreeSurfer for MRI co-registration and validate against original code repositories. Replicate analyses on public datasets (e.g., ADNI) before applying to novel cohorts .

Advanced Research Questions

Q. What statistical approaches control for false discovery rates (FDR) in PiB-PET studies with multiple regional comparisons?

- Methodological Answer: Apply the Benjamini-Hochberg procedure to adjust p-values for multiple comparisons, particularly when analyzing SUVR differences across brain regions. Prioritize regions with a priori hypotheses (e.g., frontal cortex) to reduce dimensionality. Report both uncorrected and FDR-corrected results to balance type I/II error trade-offs .